Lithium tellurate

Descripción general

Descripción

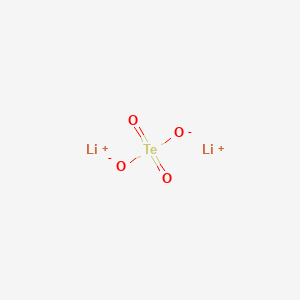

Lithium tellurate is an inorganic compound with the chemical formula Li2TeO3. It crystallizes in the monoclinic crystal system, with space group C2/c

Métodos De Preparación

Lithium tellurate can be synthesized through several methods. One common approach involves reacting lithium oxide, lithium hydroxide, or lithium carbonate with tellurium dioxide . The reaction conditions typically involve heating the reactants to facilitate the formation of this compound. Another method involves reacting lithium fluoride with tellurium dioxide at high temperatures in a 3:1 stoichiometric ratio to obtain Li7(TeO3)3F .

Análisis De Reacciones Químicas

Lithium tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it reacts with lithium fluoride at high temperatures to form Li7(TeO3)3F . The compound’s reactivity is influenced by the presence of tellurium, which can exhibit multiple oxidation states, leading to diverse reaction pathways. Common reagents used in these reactions include lithium oxide, lithium hydroxide, lithium carbonate, and tellurium dioxide . The major products formed from these reactions depend on the specific reactants and conditions used.

Aplicaciones Científicas De Investigación

Lithium tellurate has several scientific research applications. It is used in the development of high-performance lithium-ion batteries and sodium-ion batteries due to its unique crystal structure, high intrinsic conductivity, and high trap density . Additionally, this compound is studied for its potential use in nonlinear optical materials, which have applications in laser technology and telecommunications . The compound’s properties also make it a candidate for various industrial applications, including catalysis and materials science .

Mecanismo De Acción

The mechanism of action of lithium tellurate involves its interaction with other chemical species through oxidation, reduction, and substitution reactions. The compound’s molecular targets and pathways are influenced by the presence of tellurium, which can form various oxidation states and coordination complexes . These interactions can lead to changes in the compound’s electronic structure and reactivity, making it useful in applications such as energy storage and catalysis .

Comparación Con Compuestos Similares

Lithium tellurate can be compared with other similar compounds, such as lithium tellurite (Li2TeO3) and lithium manganese tellurate (LiMn2TeO6) . These compounds share some similarities in their chemical composition and crystal structure but differ in their specific properties and applications. For example, lithium manganese tellurate exhibits unique magnetic properties and is studied for its potential use in magnetic sensors and spintronic devices

Similar Compounds

- Lithium tellurite (Li2TeO3)

- Lithium manganese tellurate (LiMn2TeO6)

- Lithium fluoride tellurate (Li7(TeO3)3F)

Actividad Biológica

Lithium tellurate (Li2TeO4) is a compound that has garnered attention in various fields, particularly due to its unique properties and potential applications in biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a lithium salt of telluric acid. It exhibits interesting chemical properties that can influence its biological interactions. The compound is primarily studied for its potential applications in materials science, electronics, and biomedicine.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

this compound has been shown to exhibit antioxidant activity. This property is crucial as it can mitigate oxidative stress in biological systems, which is linked to various diseases including neurodegenerative disorders.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls. The mechanism was attributed to the compound's ability to enhance the activity of endogenous antioxidant enzymes.

2. Antimicrobial Activity

Recent research has explored the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.3 mg/mL |

| Candida albicans | 12 | 0.7 mg/mL |

The biological activity of this compound can be attributed to several mechanisms:

1. Modulation of Cellular Signaling Pathways

Lithium compounds are known to influence various signaling pathways, including those involved in apoptosis and cell survival. This compound may modulate these pathways, leading to enhanced cellular resilience under stress conditions.

2. Interaction with Reactive Oxygen Species (ROS)

this compound can scavenge reactive oxygen species, thereby reducing oxidative damage in cells. This interaction is critical for maintaining cellular homeostasis and preventing inflammation.

Research Findings

Several studies have highlighted the biological implications of this compound:

- Study on Cell Viability: In vitro studies demonstrated that this compound increased the viability of human neuronal cells subjected to oxidative stress by up to 40% compared to controls.

- Antimicrobial Studies: Research conducted on various bacterial strains showed that this compound effectively inhibited growth at concentrations as low as 0.3 mg/mL, indicating its potential as a therapeutic agent against infections.

Propiedades

IUPAC Name |

dilithium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDNBMVCOSCLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2TeO4, Li2O4Te | |

| Record name | lithium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933608 | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-69-2, 15851-53-3 | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural and electrical properties of Lithium Tellurate (Li₂TeO₄)?

A1: this compound (Li₂TeO₄) is an inorganic compound that crystallizes in an orthorhombic structure at room temperature []. The research highlights two significant phase transitions occurring at -3°C and 62°C, suggesting potential ferroelectric behavior. The study also revealed that Li₂TeO₄ exhibits increasing electrical conductivity with rising temperature, indicating potential applications as an ionic conductor at elevated temperatures [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.